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molecular formula C7H7BrN2O3 B8588054 3-Methoxy-2-nitro-6-pyridylmethyl bromide

3-Methoxy-2-nitro-6-pyridylmethyl bromide

Cat. No. B8588054
M. Wt: 247.05 g/mol
InChI Key: ZQBIIZGKJAAJOE-UHFFFAOYSA-N
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Patent
US04772620

Procedure details

A catalytic amount of α,α'-azobis(isobutyronitrile) was added to 3-methoxy-6-methyl-2-nitropyridine (described in Acta Chem. Scand., vol. 23, pages 1791-1796) (7.1 g), N-bromosuccinimide (7.1 g) and carbon tetrachloride (80 ml), and the mixture was refluxed for 16 hours. After the reaction, while the reaction mixture was still hot, it was suction-filtered to separate the insoluble succinimide. The filtrate was cooled to room temperature whereupon the unreacted 3-methoxy-6-methyl-2-nitropyridine precipitated as crystals. The crystals were separated by filtration. The residue was concentrated and then vacuum distilled to give 3-methoxy-2-nitro-6-pyridylmethyl bromide (2.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH3:13][O:14][C:15]1[C:16]([N+:22]([O-:24])=[O:23])=[N:17][C:18]([CH3:21])=[CH:19][CH:20]=1.[Br:25]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:13][O:14][C:15]1[C:16]([N+:22]([O-:24])=[O:23])=[N:17][C:18]([CH2:21][Br:25])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
7.1 g
Type
reactant
Smiles
COC=1C(=NC(=CC1)C)[N+](=O)[O-]
Name
Quantity
7.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
it was suction-filtered
CUSTOM
Type
CUSTOM
Details
to separate the insoluble succinimide
CUSTOM
Type
CUSTOM
Details
precipitated as crystals
CUSTOM
Type
CUSTOM
Details
The crystals were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC(=CC1)CBr)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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